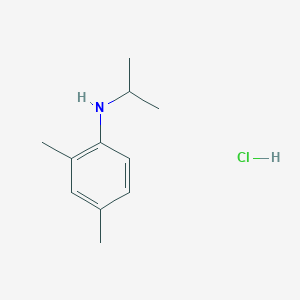
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Wissenschaftliche Forschungsanwendungen
Novel Methods for Preparation of Derivatives
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid, was described by Santilli, Kim, and Wanser (1971). This method includes direct formation from various precursors and acetylating agents, expanding to include the preparation of various new trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).
Heteroatom Rearrangements in Synthesis
Yokoyama, Satô, Tateno, and Hatanaka (1987) investigated heteroatom rearrangements with 2-Cyano-3-mercapto-3-(methylthio)acrylamide and aliphatic carboxylic acids. Their study provided insights into the synthesis of various pyrimidin-4-ones, essential for understanding the structural transformations of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Yokoyama, Satô, Tateno, & Hatanaka, 1987).
Antimicrobial Properties
A study by Shastri and Post (2019) on 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid revealed significant antibacterial and antifungal activity. This research highlights the potential antimicrobial properties of derivatives of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Shastri & Post, 2019).
Luminescent Lanthanide Frameworks
Research by Jia, Hui, Li, Sun, and Wang (2014) on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrates the potential of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid in photoluminescence. This study provides insights into the use of this compound in advanced material sciences (Jia, Hui, Li, Sun, & Wang, 2014).
Synthesis and Structural Analysis
Research by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, which are structurally related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid. This study contributes to the broader understanding of synthetic pathways for related compounds (Brown & Waring, 1977).
Co-crystal Studies
Chinnakali, Fun, Goswami, Mahapatra, and Nigam (1999) researched the co-crystal structure of 2-aminopyrimidine and dicarboxylic acids, providing insights into hydrogen-bonded chains and weak C-H...O contacts. This study is relevant for understanding the supramolecular interactions of derivatives like 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWCKMACVHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)


![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)


![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)




